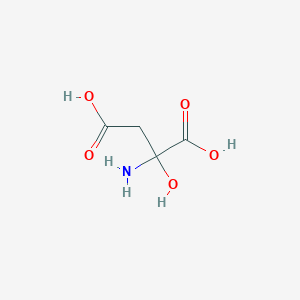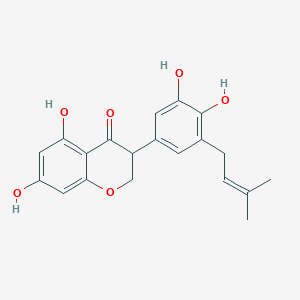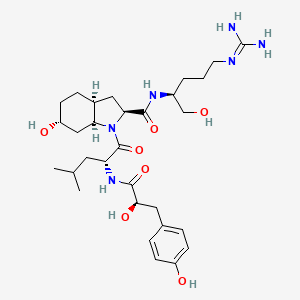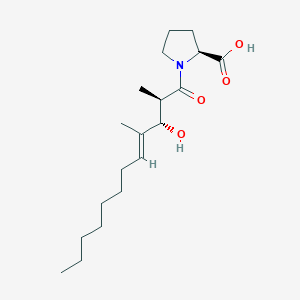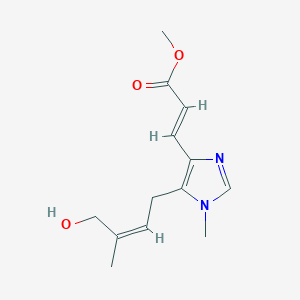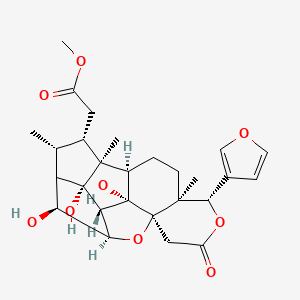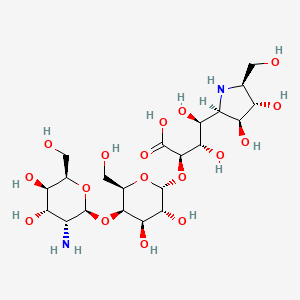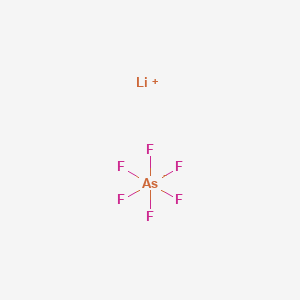
Lithium hexafluoroarsenate
Overview
Description
Lithium hexafluoroarsenate is a chemical species with the formula LiAsF6 . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .
Synthesis Analysis
The first undisputed synthesis of hexafluoroarsenate, a component of Lithium hexafluoroarsenate, was due to Otto Ruff, Kurt Stäuber, and Hugo Graf . They began with the lower-valent arsenic trifluoride, using silver (I) fluoride as both a fluorine source and oxidant . Modern syntheses usually begin with arsenic pentafluoride (AsF5), which abstracts fluoride from common donors, such as hydrogen fluoride (HF) or cis-difluorodiazine (N2F2) .Molecular Structure Analysis
The molecular formula of Lithium hexafluoroarsenate is AsF6Li . The average mass is Da and the monoisotopic mass is Da .Chemical Reactions Analysis
The thermal decomposition of Lithium hexafluoroarsenate has been studied . It was found that LiAsF6 decomposes in the range 715–820 K . The heat of decomposition, determined in the range 765–820 K using a sealed crucible and equal to the internal energy change ΔUr(T), is 31.64 ± 0.08 kJ/mol .Physical And Chemical Properties Analysis
The heat capacity of lithium hexafluoroarsenate is determined in the temperature range 50–750 K by adiabatic and differential scanning calorimetry techniques . The thermodynamic properties of LiAsF6 under standard conditions are evaluated .Scientific Research Applications
Lithium-Ion Batteries
Lithium hexafluoroarsenate plays a crucial role in the fabrication of lithium-ion batteries . These batteries consist of an anode (typically graphite), a cathode (often containing transition metal oxides), and an electrolyte. LiAsF6 serves as an electrolytic material, enabling the charge-discharge cycle within the battery. Its use contributes to the development of greener and more sustainable batteries for electrical energy storage .
Materials Science
In materials science, LiAsF6 is studied for its influence on the properties of solid-state materials. Researchers explore its impact on crystal structures, phase transitions, and conductivity. Understanding LiAsF6 interactions with host materials can lead to novel functional materials for energy storage, sensors, and electronic devices.
These applications highlight the versatility and significance of lithium hexafluoroarsenate in scientific research. Its unique properties continue to inspire innovations across various fields. If you’d like further details or additional applications, feel free to ask .
Mechanism of Action
Target of Action
Lithium hexafluoroarsenate is primarily used in the fabrication of lithium-ion batteries . In this context, its primary targets are the anode, cathode, and electrolyte within the battery .
Mode of Action
The compound interacts with its targets (anode, cathode, and electrolyte) during the charge-discharge cycle of the battery . The exact nature of these interactions is complex and depends on the specific design and materials of the battery.
Biochemical Pathways
It plays a crucial role in the electrochemical processes within a lithium-ion battery .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system, in the context of lithium hexafluoroarsenate, we can discuss its physical properties. It forms crystals and is well-soluble both in water and organic solvents . It also forms a crystallohydrate of the composition Li[AsF6]•H2O .
Result of Action
The primary result of lithium hexafluoroarsenate’s action within a lithium-ion battery is the facilitation of the charge-discharge cycle . This enables the formation of greener and sustainable batteries for electrical energy storage .
Safety and Hazards
Lithium hexafluoroarsenate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment . Wear chemical impermeable gloves. Ensure adequate ventilation . Remove all sources of ignition. Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
lithium;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQZEYBOGZTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].F[As-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsF6Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885465 | |
| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odorless, hygroscopic powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Lithium hexafluoroarsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14728 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium hexafluoroarsenate | |
CAS RN |
29935-35-1 | |
| Record name | Lithium hexafluoroarsenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29935-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenate(1-), hexafluoro-, lithium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium hexafluoroarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes LiAsF₆ a suitable electrolyte salt for lithium batteries?
A1: LiAsF₆ exhibits high ionic conductivity when dissolved in aprotic organic solvents, a crucial characteristic for efficient lithium ion transport in batteries. [, , , ] Additionally, it demonstrates good compatibility with lithium metal anodes, leading to improved cycling efficiencies compared to other salts. [, ]
Q2: How does the presence of nitrile groups in polymer electrolytes impact LiAsF₆'s behavior?
A3: Studies on acrylonitrile-butadiene copolymer-LiAsF₆ systems indicate that increasing nitrile groups broadens the homogeneity region of the macromolecular ionic solution formed. [] This suggests potential for tailoring electrolyte properties by manipulating the polymer structure.
Q3: Are there any safety concerns regarding the use of LiAsF₆ in batteries?
A4: While LiAsF₆ offers desirable electrochemical properties, its thermal stability is a concern. [] Studies using accelerating rate calorimetry reveal that thermal decomposition of electrolytes containing LiAsF₆ can occur, posing safety risks, especially under abusive conditions like overcharging. []
Q4: What is the molecular structure of LiAsF₆?
A5: LiAsF₆ features a lithium cation (Li⁺) ionically bonded to a hexafluoroarsenate anion (AsF₆⁻). The AsF₆⁻ anion has an octahedral geometry with six fluorine atoms surrounding a central arsenic atom. []
Q5: How does the structure of LiAsF₆ influence its interactions with solvents?
A6: Computational studies and spectroscopic analyses, such as infrared spectroscopy, reveal that LiAsF₆ interacts with solvents primarily through ion-dipole interactions. [, ] The strength of these interactions depends on the solvent's polarity and can influence ion association and solvation dynamics. [, , , ]
Q6: Can computational methods predict the performance of LiAsF₆ in different electrolytes?
A7: Yes, molecular dynamics simulations and density functional theory calculations provide insights into LiAsF₆'s behavior in various solvents. [, ] These simulations help predict properties like ionic conductivity, solvation structures, and ion pairing, aiding in the design of improved electrolytes.
Q7: How stable is LiAsF₆ in organic solvents over time?
A8: While LiAsF₆ generally exhibits good stability in aprotic organic solvents, its long-term stability can be affected by factors like solvent purity, storage temperature, and the presence of impurities. [, ] Studies show that electrolyte degradation, possibly due to peroxide formation, can occur over time, negatively impacting cycling performance. []
Q8: Are there any strategies to enhance the stability of LiAsF₆-based electrolytes?
A9: Research suggests adding specific compounds, like polymerization inhibitors, can improve the long-term stability of LiAsF₆ electrolytes. [] Additionally, careful purification of solvents and rigorous quality control during electrolyte preparation are crucial for minimizing degradation pathways. [, ]
Q9: What are the environmental concerns associated with LiAsF₆?
A10: The presence of arsenic in LiAsF₆ raises concerns regarding its toxicity and potential environmental impact. [] Safe disposal methods and potential arsenic leaching from batteries need careful consideration.
Q10: What are some essential tools and resources for LiAsF₆ research?
A12: Essential tools include electrochemical workstations for characterizing battery performance, spectroscopic techniques (NMR, IR, Raman) for structural analysis, and computational software for molecular modeling. [, , , ] Collaborative research efforts and access to high-purity chemicals are crucial for advancing the field.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



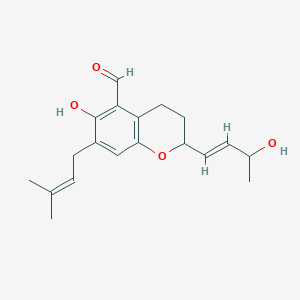

![[(1R,2S,3E,7S,11E,13R,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1243577.png)

